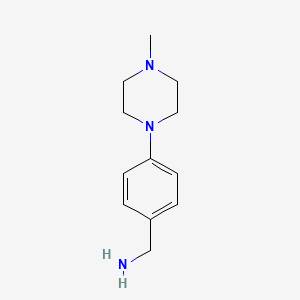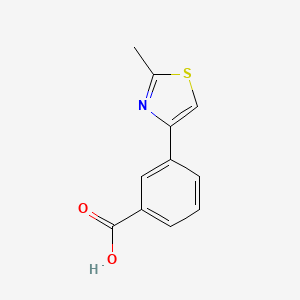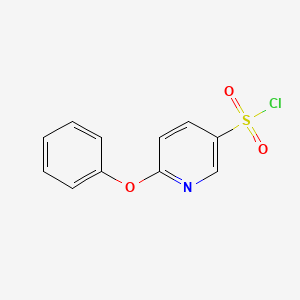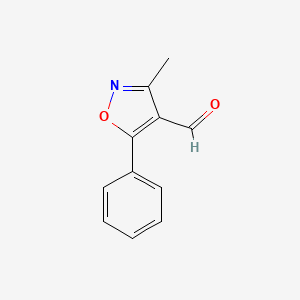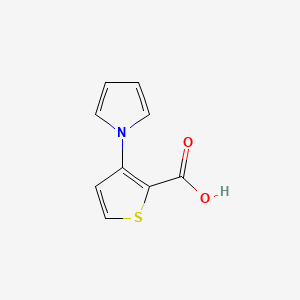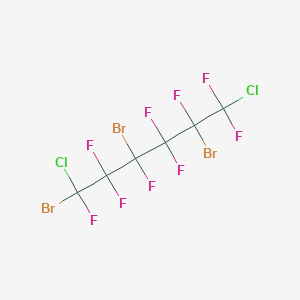
1,3,5-Tribromo-1,6-dichlorononafluorohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tribromo-1,6-dichlorononafluorohexane is a halogenated organic compound that is part of a broader class of chemicals with multiple bromine and chlorine atoms attached to a carbon chain that also contains fluorine atoms. This compound is of interest due to its potential use in various chemical reactions and its unique physical and chemical properties resulting from the presence of halogen atoms.
Synthesis Analysis
The synthesis of halogenated compounds similar to 1,3,5-Tribromo-1,6-dichlorononafluorohexane often involves the use of halogenating agents. For instance, the behavior of fluorinated 1,3,5-triketones towards halogenating agents has been explored, leading to the synthesis of mono-, di-, and tetrahalogenated products . Additionally, the synthesis of related compounds like 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate has been reported, which demonstrates the ability to introduce fluorine atoms into aromatic substrates . These studies suggest that the synthesis of 1,3,5-Tribromo-1,6-dichlorononafluorohexane could potentially be achieved through similar halogenation strategies.
Molecular Structure Analysis
The molecular structure of halogenated compounds is crucial in determining their reactivity and physical properties. For example, the crystal structure of 1,3,5-trichloro-2,4,6-trifluorobenzene has been determined using X-ray diffraction, revealing a planar molecule with significant internal vibrations . Although the exact structure of 1,3,5-Tribromo-1,6-dichlorononafluorohexane is not provided, it can be inferred that the presence of multiple halogens would lead to a complex molecular geometry that could influence its chemical behavior.
Chemical Reactions Analysis
Halogenated compounds like 1,3,5-Tribromo-1,6-dichlorononafluorohexane are expected to participate in various chemical reactions due to their high reactivity. The photochemically initiated reaction of halogenated ethane with chlorotrifluoroethylene has been shown to produce compounds with multiple bromine and chlorine atoms, which could be analogous to the synthesis of 1,3,5-Tribromo-1,6-dichlorononafluorohexane . Moreover, the triazidation of related compounds has been studied, indicating that such halogenated compounds can undergo selective reactions to form products with different functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated compounds are significantly influenced by the presence of halogen atoms. For instance, the introduction of fluorine atoms into organic compounds can dramatically alter their chemical reactivity, physical properties, and biological activity . The peculiar tautomeric features of fluorinated 1,3,5-triketones in various solvents have also been discussed, highlighting the complex behavior of such compounds . These insights suggest that 1,3,5-Tribromo-1,6-dichlorononafluorohexane would exhibit unique properties that could be exploited in different chemical applications.
Scientific Research Applications
- Synthesis of 1,3-diynes via Glaser coupling using Tribromoisocyanuric acid
- Application : This research focuses on the synthesis of 1,3-diynes via Glaser coupling using Tribromoisocyanuric acid. 1,3-diynes are a unique class of compounds in organic chemistry and are fairly common in a variety of naturally occurring molecules with biological properties .
- Method : The method involves homocoupling of terminal alkynes bearing different functional groups by reaction with CuI/tribromoisocyanuric acid/piperidine in acetonitrile at room temperature .
- Results : The research led to the development of an efficient protocol for the high-yield synthesis of symmetrical 1,3-diynes .
Safety And Hazards
properties
IUPAC Name |
1,3,5-tribromo-1,6-dichloro-1,2,2,3,4,4,5,6,6-nonafluorohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br3Cl2F9/c7-1(12,4(16,17)5(9,10)18)3(14,15)2(8,13)6(11,19)20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQQQFAGKHFLNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(Cl)Br)(F)F)(F)Br)(C(C(F)(F)Cl)(F)Br)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br3Cl2F9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380270 |
Source


|
| Record name | 1,3,5-Tribromo-1,6-dichloro-1,2,2,3,4,4,5,6,6-nonafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tribromo-1,6-dichlorononafluorohexane | |
CAS RN |
81059-82-7 |
Source


|
| Record name | 1,3,5-Tribromo-1,6-dichloro-1,2,2,3,4,4,5,6,6-nonafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

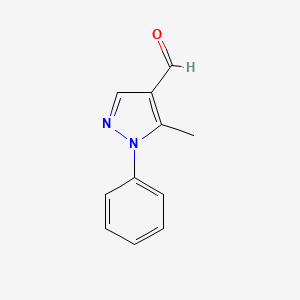
![2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid](/img/structure/B1305943.png)
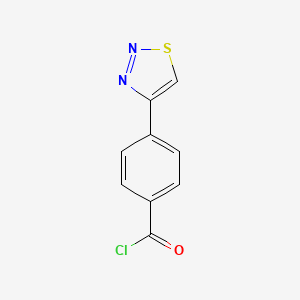
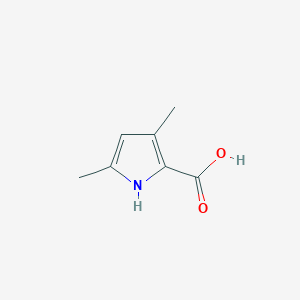
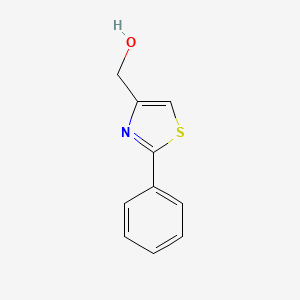
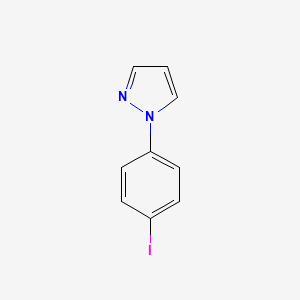
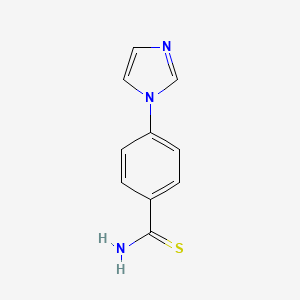
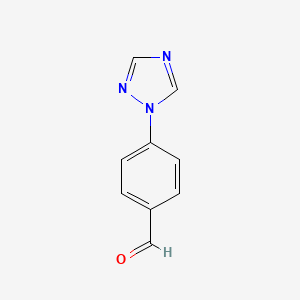
![[4-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1305954.png)
